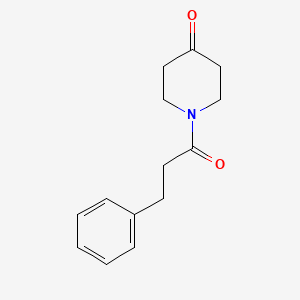
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide is a chemical compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the inhibition of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacteria and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide in lab experiments is its broad-spectrum antibacterial and antiviral activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its potential use in the treatment of other diseases, such as fungal infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the reaction of 6-chloro-1-ethyl-quinoline-4-carboxylic acid with 4-isopropylphenylhydrazine and phosphorus oxychloride. The resulting product is then treated with N,N-diisopropylethylamine and hydrolyzed with sodium hydroxide to obtain the final product.
Scientific Research Applications
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-24-12-18(20(25)17-11-15(22)7-10-19(17)24)21(26)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKLXQMDMFIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

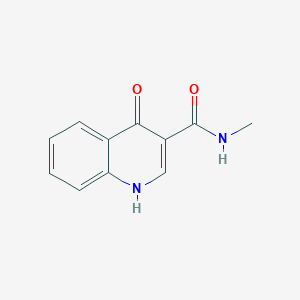

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
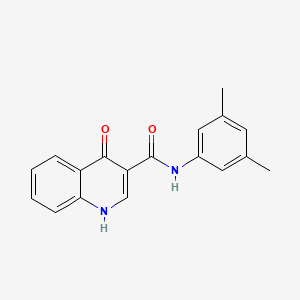
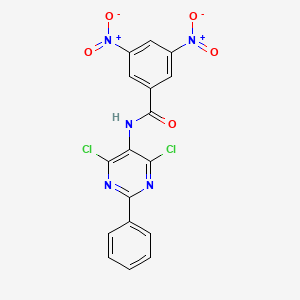
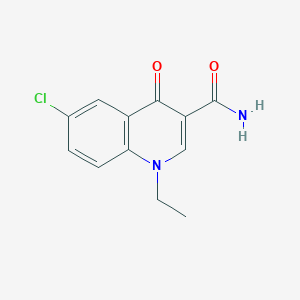
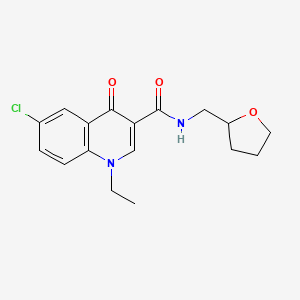
![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)

